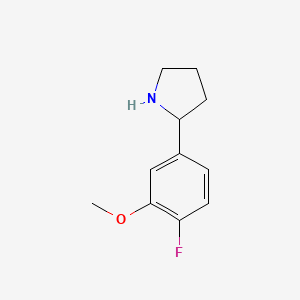

2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a recurring motif in a multitude of natural products, pharmaceuticals, and catalysts. Its prevalence stems from a combination of chemical stability, synthetic accessibility, and unique stereochemical properties. This structural unit is a cornerstone in the architecture of many biologically active molecules, including alkaloids and amino acids like proline. The inherent properties of the pyrrolidine ring allow it to serve as a versatile building block in the synthesis of more complex molecular frameworks.

Overview of Pyrrolidine as a Scaffold in Academic Research and Drug Discovery

In the realm of drug discovery, the pyrrolidine scaffold is highly valued for its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for effective interaction with biological targets such as enzymes and receptors. nih.gov The saturated nature of the ring allows for a greater degree of conformational flexibility compared to its aromatic counterpart, pyrrole, enabling a more thorough exploration of chemical space during the drug design process. A wide array of FDA-approved drugs incorporate the pyrrolidine structure, highlighting its therapeutic relevance across various disease areas, including cancer, infectious diseases, and central nervous system disorders. nih.gov

The introduction of substituents onto the pyrrolidine ring, as seen in 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, can significantly modulate the pharmacological profile of the parent molecule. For instance, the nature and position of aromatic substituents can influence binding affinity and selectivity for specific biological targets. nih.gov

Structural Versatility and Conformational Preferences of the Pyrrolidine Ring

The non-planar nature of the pyrrolidine ring gives rise to a phenomenon known as "puckering," where one or two atoms deviate from the plane of the other ring atoms. This results in various conformational isomers, most commonly the "envelope" and "twist" conformations. The energetic barrier between these conformations is relatively low, allowing the ring to be conformationally dynamic.

However, the introduction of substituents can create a preference for a particular conformation. This conformational locking can be a powerful tool in drug design, as it can pre-organize the molecule into a bioactive conformation for optimal target binding. The specific substitution pattern on the phenyl ring of this compound, for example, would be expected to influence the conformational equilibrium of the pyrrolidine ring.

| Property | Description | Implication in Research |

| Ring Pucker | Non-planar conformations (envelope and twist) due to sp³ hybridized carbons. | Influences the 3D arrangement of substituents, impacting biological activity. |

| Substituent Effects | Substituents can favor specific puckered conformations. | Allows for the design of conformationally constrained analogs with enhanced potency and selectivity. |

| Nitrogen Inversion | The nitrogen atom can undergo rapid inversion, affecting the orientation of its substituent. | This can be controlled by N-substitution, which is a common strategy in drug design. |

Stereochemical Considerations in Pyrrolidine-Based Research

The pyrrolidine ring can possess multiple stereocenters, leading to a rich stereochemical diversity. For a 2-substituted pyrrolidine like the title compound, the carbon atom to which the phenyl group is attached is a chiral center, meaning the compound can exist as a pair of enantiomers.

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. Consequently, the stereoselective synthesis of pyrrolidine derivatives is a major focus of contemporary organic chemistry. The development of asymmetric catalytic methods has provided efficient routes to enantiomerically pure pyrrolidines, which are crucial for the development of safe and effective drugs. nih.gov The precise stereochemistry of this compound would be a critical determinant of its biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FNO/c1-14-11-7-8(4-5-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |

InChI Key |

BOAYDKJDWDPSOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCCN2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluoro 3 Methoxyphenyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The de novo synthesis of the pyrrolidine ring offers a powerful approach to introduce desired substituents at specific positions. Key strategies include cycloaddition reactions, cyclization of acyclic precursors, and ring-closing metathesis. nih.govresearchgate.net

Cycloaddition Reactions in Pyrrolidine Synthesis

Among the most powerful and widely employed methods for constructing the pyrrolidine ring are [3+2] cycloaddition reactions involving azomethine ylides. ingentaconnect.comrsc.orgnih.gov This approach allows for the rapid assembly of the five-membered ring with a high degree of stereocontrol.

A notable advancement in [3+2] cycloaddition technology is the use of transition metal catalysis to control reactivity and selectivity. rsc.org Copper-catalyzed reactions, in particular, have proven effective for the synthesis of highly functionalized pyrrolidines. scilit.comchem960.comrsc.orgresearchgate.net The reaction between an azomethine ylide and an α-halonitroalkene provides a convergent route to densely substituted pyrrolidine rings.

The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester (such as a glycine (B1666218) ester) with an aldehyde or ketone. For the synthesis of a 2-aryl-substituted pyrrolidine like 2-(4-fluoro-3-methoxyphenyl)pyrrolidine, an imine derived from an appropriate amino acid ester and a non-enolizable aldehyde can be utilized. The α-halonitroalkene serves as the dipolarophile. The reaction proceeds through a stepwise mechanism involving the formation of a copper-enolate intermediate, followed by cyclization. This methodology allows for the introduction of fluorine and a nitro group into the pyrrolidine ring, which can be further manipulated.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Cu(OAc)₂ | Toluene | 80 | 75-90 | >20:1 |

| Cu(OTf)₂ | CH₂Cl₂ | Room Temp | 70-85 | 10:1 - 15:1 |

| CuI | THF | 60 | 65-80 | 5:1 - 10:1 |

This is an interactive data table based on typical results for copper-catalyzed [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines.

Routes from Acyclic Precursors

The construction of the pyrrolidine ring from linear, acyclic precursors is a versatile strategy that allows for the incorporation of a wide range of substituents. nih.gov These methods typically involve the formation of one or two carbon-nitrogen bonds in an intramolecular fashion. Common approaches include intramolecular nucleophilic substitution and reductive amination of dicarbonyl compounds.

For the synthesis of this compound, a suitable acyclic precursor would be a 1,4-dicarbonyl compound or a γ-amino alcohol bearing the desired 4-fluoro-3-methoxyphenyl substituent. For example, the cyclization of a γ-amino ketone can be achieved under reductive amination conditions, often employing reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

| Precursor Type | Cyclization Method | Reagent | Typical Yield (%) |

| γ-Amino Ketone | Reductive Amination | NaBH₃CN | 60-85 |

| 1,4-Dicarbonyl Compound | Condensation with Amine | NH₄OAc | 50-70 |

| γ-Haloamine | Intramolecular Substitution | K₂CO₃ | 70-90 |

This is an interactive data table presenting common routes to pyrrolidines from acyclic precursors.

Ring Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of cyclic structures, including pyrrolidines. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov This method involves the intramolecular reaction of a diene or an enyne in the presence of a transition metal catalyst, typically a ruthenium-based complex, to form a cyclic olefin. Subsequent reduction of the double bond yields the saturated pyrrolidine ring.

To apply this strategy to the synthesis of this compound, a precursor containing both an amine and two terminal alkenes or an alkene and an alkyne at appropriate positions would be required. The 4-fluoro-3-methoxyphenyl group would be appended to the precursor prior to the ring-closing step.

| Catalyst | Substrate Type | Solvent | Key Features |

| Grubbs' 1st Generation | Diene | CH₂Cl₂ | Tolerant to various functional groups |

| Grubbs' 2nd Generation | Diene, Enyne | Toluene | Higher activity and broader substrate scope |

| Hoveyda-Grubbs' Catalyst | Diene | CH₂Cl₂ | Enhanced stability and recyclability |

This is an interactive data table summarizing key aspects of ring-closing metathesis for pyrrolidine synthesis.

Functionalization and Derivatization of Pre-formed Pyrrolidine Rings

An alternative approach to synthesizing this compound involves the modification of a pre-existing pyrrolidine ring. nih.gov This strategy is particularly useful when starting from readily available pyrrolidine derivatives, such as proline.

Introduction of Aryl Substituents, including Fluoro- and Methoxy-Phenyl Moieties

The introduction of an aryl group at the 2-position of a pyrrolidine ring can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and nucleophilic addition to iminium ions. nih.govrsc.orgresearchgate.net

A common strategy involves the generation of an N-acyliminium ion from a suitable precursor, such as a 2-methoxypyrrolidine (B170242) or a 2-hydroxypyrrolidine derivative. This electrophilic intermediate can then be trapped by an organometallic reagent, such as a Grignard reagent or an organolithium species, derived from 4-fluoro-3-methoxybromobenzene.

Alternatively, modern cross-coupling methodologies can be employed. For instance, a 2-halopyrrolidine derivative could potentially undergo a Suzuki or Stille coupling with a (4-fluoro-3-methoxyphenyl)boronic acid or stannane, respectively, in the presence of a palladium catalyst. Another approach is the direct C-H arylation of an activated pyrrolidine, although this can sometimes lead to issues with regioselectivity. rsc.org

| Reaction Type | Pyrrolidine Precursor | Arylating Agent | Catalyst/Reagent |

| Nucleophilic Addition | N-Acyl-2-methoxypyrrolidine | (4-Fluoro-3-methoxyphenyl)magnesium bromide | Lewis Acid (e.g., TiCl₄) |

| Suzuki Coupling | N-Boc-2-bromopyrrolidine | (4-Fluoro-3-methoxyphenyl)boronic acid | Pd(PPh₃)₄, Base |

| Stille Coupling | N-Boc-2-iodopyrrolidine | (4-Fluoro-3-methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ |

This is an interactive data table outlining methods for the arylation of pre-formed pyrrolidine rings.

Modification at Nitrogen and Carbon Positions

Once the core this compound structure is synthesized, further functionalization at both the nitrogen and various carbon positions can be achieved to generate diverse analogues. These modifications are crucial for exploring structure-activity relationships in drug discovery.

Nitrogen Atom Functionalization: The nitrogen atom of the pyrrolidine ring is a secondary amine, making it a prime site for modification. Its basicity and nucleophilicity allow for a range of reactions. nih.gov Common modifications include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can significantly alter the compound's biological and physical properties.

N-Acylation: Reaction with acylating agents forms amides, which can serve as key intermediates or final compounds.

Formation of Sulfonamides: Reacting the pyrrolidine nitrogen with sulfonyl chlorides is another common derivatization.

Carbon Atom Functionalization: Direct functionalization of the pyrrolidine ring's C-H bonds, particularly at the α-position (C5), presents a more complex challenge but offers a powerful tool for late-stage diversification. Modern synthetic methods have enabled such transformations.

One notable strategy involves a redox-triggered approach. For instance, using an internal oxidant like o-benzoquinone can achieve regio- and diastereoselective functionalization of the secondary α-C-H bond (at C5) over the tertiary one (at C2) in 2-substituted pyrrolidines. nih.gov This process generates an N,O-acetal intermediate, which can then be trapped by various nucleophiles, leading to the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov Another approach is the rhodium-catalyzed intermolecular C-H functionalization, which can be used to create complex, stereodefined β-arylpyrrolidines. nih.gov These advanced C-H activation strategies provide streamlined access to novel analogues from readily available pyrrolidine precursors. nih.gov

Asymmetric Synthesis Approaches for Chiral this compound

The synthesis of specific enantiomers of this compound is of high importance, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities. Several asymmetric strategies have been developed to produce enantioenriched 2-arylpyrrolidines.

Biocatalytic Methods: Enzymes offer a highly selective and environmentally friendly route to chiral amines.

Transaminases (TAs): Engineered transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. nih.govacs.org This method can produce both (R)- and (S)-enantiomers with excellent enantiomeric excesses (ee >95%) and analytical yields up to 90% by selecting the appropriate enzyme variant. nih.govacs.org The process involves an intramolecular cyclization triggered by the transaminase. nih.gov

Engineered Cytochrome P450 Enzymes: Directed evolution has yielded cytochrome P411 variants capable of catalyzing intramolecular C(sp³)–H amination of organic azides. nih.govescholarship.orgacs.org This "new-to-nature" enzymatic reaction allows for the construction of chiral pyrrolidines from simple azide (B81097) precursors with good to excellent enantioselectivity (up to 99:1 er) and moderate to good yields. nih.govacs.org

Chemical Catalysis: Asymmetric chemical catalysis provides another powerful avenue.

Intramolecular Reductive Amination: This strategy is a common method for synthesizing chiral 2-substituted pyrrolidines. amanote.com

Palladium-Catalyzed α-Arylation: An enantioselective protocol for the α-arylation of N-Boc pyrrolidine has been developed. This involves the deprotonation with s-BuLi/(-)-sparteine, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl bromide, allowing for the creation of a chiral center at the C2 position. acs.org

Multicomponent Reactions (MCRs): Diastereoselective MCRs can construct up to three contiguous stereocenters in a single operation, providing rapid access to highly functionalized and substituted chiral pyrrolidines. nih.gov

The table below summarizes findings for the asymmetric synthesis of 2-arylpyrrolidines using biocatalytic approaches, which are applicable for producing chiral this compound.

| Method | Catalyst/Enzyme | Substrate Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Transaminase-Triggered Cyclization | Engineered Transaminases (e.g., ATA-117 variants) | ω-chloroketones | 10-90% (analytical) | >95% ee | nih.govacs.org |

| Intramolecular C-H Amination | Engineered Cytochrome P411 (P411-PYS-5149) | Organic Azides | Up to 74% | Up to 99:1 er | nih.govacs.org |

Green Chemistry Principles in Pyrrolidine Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidine derivatives to minimize environmental impact. ontosight.ai This involves the use of safer solvents, renewable starting materials, catalytic reactions, and energy-efficient processes.

Key green approaches in pyrrolidine synthesis include:

Biocatalysis: As detailed in the asymmetric synthesis section, the use of enzymes like transaminases operates under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS): The application of microwaves can significantly accelerate reaction times, increase yields, and enhance synthetic efficiency, aligning with green chemistry goals by reducing energy consumption. nih.gov

Use of Greener Solvents: Research has focused on replacing hazardous solvents. For instance, domino reactions for synthesizing pyrrolidine-fused spirooxindoles have been successfully performed in an environmentally benign ethanol-water mixture. rsc.org Alternative solvents like dihydrolevoglucosenone (Cyrene™) and gamma-valerolactone (B192634) (GVL), which are biodegradable and derived from biomass, are being explored as replacements for toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). nih.govrsc.org

Catalyst- and Solvent-Free Conditions: Some synthetic protocols for pyrrolidinone derivatives have been developed using grinding techniques under neat (solvent-free) and catalyst-free conditions at room temperature. researchgate.net These methods offer significant advantages in terms of environmental friendliness, cost-effectiveness, and simplified workup procedures. researchgate.net

Multicomponent Reactions (MCRs): MCRs enhance atom economy and process efficiency by combining multiple starting materials in a single step, which reduces waste and the number of purification steps required. nih.gov

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of phenylpyrrolidine derivatives is significantly modulated by the nature and position of substituents on both the phenyl and pyrrolidine (B122466) rings. These modifications can influence the molecule's electronic properties, conformation, and ability to bind to target proteins.

Influence of Fluoro and Methoxy (B1213986) Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring of 2-arylpyrrolidines is a critical determinant of their pharmacological activity. The placement of electron-withdrawing groups, such as fluorine, and electron-donating groups, like methoxy, can alter the molecule's interaction with target receptors.

For instance, in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), the position of substituents on an aryloxy ring dictates selectivity. Compounds with a substituent at the 4'-position tend to be selective serotonin (B10506) reuptake inhibitors (SSRIs), whereas substitution at the 2'-position often leads to selective norepinephrine (B1679862) reuptake inhibitors (NRIs). wikipedia.org Dual inhibitors like duloxetine (B1670986) feature a fused phenyl ring at the 2' and 3' positions, achieving similar potency for both transporters. wikipedia.org

In a separate class of anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, SAR trends indicated that the highest activity was found in compounds with unsubstituted phenyl rings or those with substituents at the ortho- and meta-positions. nih.govbris.ac.uk This suggests that the substitution pattern directly impacts the binding affinity and efficacy for the molecular target. While specific data on the 4-fluoro-3-methoxy pattern for 2-phenylpyrrolidine (B85683) is not extensively detailed in the available literature, these related findings underscore the principle that positional isomerism on the phenyl ring is a key factor in determining the biological activity and selectivity of such compounds. The electronic interplay between substituents can modify the sensitivity of the entire molecule to further electronic effects. unipa.it

Impact of Substitution at Pyrrolidine Ring Positions (e.g., C-2, C-3, C-4)

Substitutions on the pyrrolidine ring itself offer another layer of pharmacological modulation. The position of these substituents can enforce specific ring conformations and introduce new points of interaction with a biological target.

SAR studies on various pyrrolidine-based compounds have demonstrated the importance of substitution at the C-3 and C-4 positions. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position resulted in better in vitro potency. nih.gov In the context of anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the C-3 position was found to strongly influence activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most significant protection in certain seizure models. nih.gov

Selective fluorination of the pyrrolidine ring is a known strategy to induce significant conformational changes. beilstein-journals.org Depending on the stereochemistry, fluorine substitution can enhance the conformational stability of the ring, which can be beneficial for locking the molecule into a bioactive conformation. beilstein-journals.org

Stereochemical Influence on Biological Profiles and Target Binding

Chirality is a fundamental aspect of the SAR of pyrrolidine derivatives, as different stereoisomers can exhibit vastly different biological activities and binding modes due to the three-dimensional nature of their interactions with chiral biological macromolecules like enzymes and receptors. researchgate.net

Enantioselective Binding Modes of Pyrrolidine Stereoisomers

The stereochemistry at the C-2 position, where the phenyl ring is attached, and at other substituted carbons on the pyrrolidine ring is crucial for target binding. Biological systems often show a high degree of stereoselectivity, meaning one enantiomer may be significantly more active than the other.

For example, in the case of pyrovalerone analogs, which are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine transporter (NET), the biological activity resides primarily in the S-enantiomer. nih.gov Similarly, in the design of dual-target dopamine D3 receptor (D3R) antagonists and µ-opioid receptor (MOR) agonists, the trans-(2S,4R) stereochemistry of a substituted pyrrolidine ring was identified as optimal for the desired dopaminergic activity. nih.gov The synthesis of enantiopure 2-substituted pyrrolidines is an active area of research, with biocatalytic methods enabling access to specific enantiomers with high enantiomeric excess. researchgate.net These findings highlight that the spatial arrangement of substituents is a key factor that governs the interaction with the target protein, leading to differences in potency and efficacy between stereoisomers.

Scaffold Modifications and Linker Effects on Potency and Selectivity

Modifying the core cyclic amine scaffold or the linkers connecting different pharmacophoric elements can have a profound impact on the potency and selectivity of a drug candidate.

Comparison with Related Cyclic Amine Scaffolds (e.g., Piperidine (B6355638), Pyrrolidine-2,5-dione)

The choice of the heterocyclic ring is a critical decision in drug design. Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring can significantly alter a compound's biological activity. In the development of pyrovalerone analogs as monoamine uptake inhibitors, increasing the ring size from a 5-membered pyrrolidine to a 6-membered piperidine resulted in a substantial loss of binding potency. nih.gov This suggests that the specific geometry and conformational flexibility of the pyrrolidine ring are essential for optimal interaction with the target transporters in this particular chemical series.

Rational Design Principles based on SAR Data

The rational design of novel compounds based on the 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine scaffold is guided by the structure-activity relationship data obtained from extensive studies of related pyrrolidine derivatives. The primary goal is to optimize the interaction of the molecule with its biological target, thereby enhancing its desired pharmacological effect. Key principles derived from SAR studies of analogous compounds, particularly those targeting the vesicular monoamine transporter 2 (VMAT2), provide a framework for these design efforts. acs.orgnih.gov

One of the fundamental aspects of the rational design process is the consideration of the stereochemistry of the pyrrolidine ring. The spatial arrangement of the substituents on the chiral centers of the pyrrolidine ring can significantly impact the binding affinity and functional activity of the compound.

Furthermore, modifications to the phenyl ring substituents are a cornerstone of the rational design strategy. The presence of the fluoro and methoxy groups on the phenyl ring of this compound is a specific area of interest. SAR studies on related series of compounds have indicated that substitutions on the aromatic rings can modulate the potency of these molecules. For example, in a series of pyrrolidine analogues of lobelane, which also feature aryl substituents, variations in the phenyl ring decoration led to significant changes in their ability to inhibit VMAT2 function. acs.org

The following interactive data table summarizes the inhibitory activity (Ki) of a series of cis-2,5-disubstituted N-methylpyrrolidine analogues at the VMAT2, providing insight into the effects of different phenyl ring substitutions. acs.org This data, while not from a direct study of this compound itself, offers valuable guidance for its rational design. The data illustrates how substitutions on the phenethyl groups influence the inhibition of dopamine (DA) uptake.

The data suggests that the length of the alkyl chain connecting the phenyl ring to the pyrrolidine is a critical determinant of activity. acs.org For instance, the diphenethyl and dibenzyl analogues display potent inhibition, whereas the diphenylpropyl analogue is significantly less active. acs.org This highlights the importance of the spatial relationship between the aromatic ring and the pyrrolidine core for optimal interaction with the binding site.

Another key aspect of rational design involves modifications of the nitrogen atom of the pyrrolidine ring. The presence and nature of a substituent on the nitrogen can influence the compound's physicochemical properties, such as its basicity and lipophilicity, which in turn can affect its pharmacokinetic profile and target engagement.

Computational and Theoretical Investigations of Pyrrolidine Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key electronic properties that can be calculated using DFT include:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions of the molecule.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, which is crucial for understanding intermolecular interactions, particularly in biological systems. mdpi.com

These calculations would provide a foundational understanding of the molecule's inherent chemical characteristics.

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra)

Theoretical calculations can predict various spectroscopic properties, which can be valuable for the characterization of a compound. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions between molecular orbitals, one can estimate the wavelengths at which the molecule will absorb light. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized compound. While specific spectroscopic data for 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, a related cathinone (B1664624) derivative, has been characterized, predictive studies for this compound are not readily found. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This is particularly useful in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor or enzyme. researchgate.net

Elucidation of Binding Modes with Biological Receptors (e.g., Enzymes, Transporters)

For this compound, molecular docking simulations would be performed to investigate its potential binding affinity and mode of interaction with various biological targets. The process involves:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Placing the ligand (this compound) into the binding site of the protein.

Using a scoring function to evaluate the different possible binding poses and predict the most stable complex.

The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is critical for understanding the mechanism of action and for designing more potent and selective molecules. While docking studies have been performed on other pyrrolidine (B122466) derivatives to explore their therapeutic potential, specific studies on this compound are not reported in the available literature. nih.govnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties. researchgate.netmdpi.com

Lipinski's Rule of Five Compliance Analysis

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. taylorandfrancis.comtiu.edu.iq The criteria for Lipinski's Rule of Five are:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

A compound is considered to have good oral bioavailability if it does not violate more than one of these rules. nih.gov An analysis of the molecular properties of this compound would be necessary to determine its compliance with Lipinski's Rule of Five.

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 195.23 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | ≤ 10 | Yes |

| Log P (calculated) | (Value not available in literature) | ≤ 5 | (Requires calculation) |

Conformational Analysis and Pseudorotation Studies

The conformational landscape of the pyrrolidine ring is a critical determinant of a molecule's biological activity and interaction with protein targets. nih.gov Unlike rigid planar rings, the five-membered pyrrolidine scaffold is non-planar and dynamic, undergoing a low-energy motion known as pseudorotation. This process involves the continuous out-of-plane movement of the ring's carbon atoms, allowing the ring to adopt various "puckered" conformations. nih.govresearchgate.net

The two most stable and commonly discussed conformations are the "envelope" (or Cγ-exo/endo) and "twist" (or half-chair) forms. frontiersin.orgnih.gov In the envelope conformation, four carbon atoms are roughly coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. researchgate.net The specific puckering preference and the energy barriers between conformers are heavily influenced by the nature and position of substituents on the ring. nih.gov

For 2-substituted pyrrolidines, particularly with a bulky aryl group like the 4-fluoro-3-methoxyphenyl moiety, significant steric and electronic effects are expected to dictate the conformational equilibrium. Studies on similar 2-phenylpyrrolidine (B85683) derivatives have shown that the pyrrolidine ring can adopt either a marked half-chair or a weakly pronounced envelope conformation. researchgate.netnih.gov Quantum mechanical calculations on related 5-phenylpyrrolidine-2-carboxylate units determined that a Cγ-endo pucker is more stable than the Cγ-exo state, with a calculated energy difference of 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org

The presence of the bulky 2-substituent in this compound would likely create a preference for conformations that minimize steric hindrance between the aryl group and the rest of the ring. This typically favors a pseudoequatorial orientation of the substituent, which in turn biases the ring's pucker. The continuous interconversion between these stable forms occurs via the pseudorotation pathway, which can be modeled computationally to determine the energy barriers and identify the most stable conformers.

| Parameter | Description | Typical Values/States | Relevance for this compound |

| Puckering Conformation | Describes the 3D shape of the non-planar pyrrolidine ring. | Envelope (Cγ-exo, Cγ-endo), Twist (Half-Chair) | The bulky aryl substituent at C2 is expected to create a strong preference for a specific puckered state (e.g., Cγ-endo) to minimize steric strain. frontiersin.org |

| Pseudorotation | The continuous motion through which the ring transitions between different puckered conformations without passing through a high-energy planar state. nih.gov | Low-energy pathway | The energy barrier for pseudorotation will determine the conformational flexibility of the ring. Substituents can raise this barrier, effectively "locking" the ring in a preferred conformation. |

| Substituent Orientation | The spatial position of the substituent relative to the ring (pseudoaxial vs. pseudoequatorial). | Pseudoaxial, Pseudoequatorial | The large 4-fluoro-3-methoxyphenyl group will strongly favor a pseudoequatorial position to avoid steric clashes with the pyrrolidine ring atoms. |

| Energy Difference (ΔE) | The difference in stability between the most stable conformers (e.g., endo vs. exo). | Typically 1-3 kcal/mol | A higher ΔE indicates a stronger preference for one conformation, leading to a more conformationally restricted molecule. frontiersin.org |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is a valuable tool for predicting molecular reactivity, intermolecular interactions, and sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map is generated by calculating the electrostatic potential at the electron density surface of the molecule and is color-coded to represent different potential values. researchgate.net

The standard color scheme uses red for regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue for regions of most positive electrostatic potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.netacu.edu.in

For this compound, the MEP map is expected to highlight several key reactive features:

Negative Potential (Red/Yellow): The most electron-rich regions will be centered on the electronegative atoms. The fluorine atom, the oxygen atom of the methoxy (B1213986) group, and the nitrogen atom of the pyrrolidine ring are all expected to be surrounded by areas of negative potential. researchgate.netresearchgate.net These sites represent the most likely points for hydrogen bond acceptance and interaction with electrophiles.

Positive Potential (Blue): The most electron-deficient region is anticipated to be around the hydrogen atom attached to the pyrrolidine nitrogen (N-H). This acidic proton would be a primary site for hydrogen bond donation and interaction with nucleophiles. The hydrogen atoms on the aromatic ring may also show a lesser degree of positive potential.

Neutral Regions (Green): The carbon skeleton of the pyrrolidine ring and the aromatic ring are likely to be regions of intermediate potential.

Analysis of the MEP map provides critical insights into how the molecule will orient itself when approaching a biological target, such as the active site of an enzyme, guiding the understanding of its structure-activity relationship. manipal.edu

| Color | Electrostatic Potential Range | Interpretation | Expected Location on this compound |

| Red | Most Negative (e.g., < -0.02 a.u.) | Electron-rich; high affinity for electrophiles; hydrogen bond acceptor site. acu.edu.in | Around the Fluorine and Methoxy Oxygen atoms. researchgate.net |

| Yellow/Orange | Moderately Negative | Moderately electron-rich. | Around the Pyrrolidine Nitrogen atom. |

| Green | Near Zero / Neutral | Low reactivity; nonpolar regions. | Carbon framework of the pyrrolidine and phenyl rings. acu.edu.in |

| Blue | Most Positive (e.g., > +0.02 a.u.) | Electron-deficient; high affinity for nucleophiles; hydrogen bond donor site. acu.edu.in | Around the hydrogen atom on the pyrrolidine nitrogen (N-H). |

Application of Computational Tools for Activity Spectrum Prediction (e.g., PASS)

In modern drug discovery, computational tools are essential for prioritizing compounds for synthesis and testing. researchgate.net The Prediction of Activity Spectra for Substances (PASS) is an established in silico tool that predicts the likely biological activities of a compound based solely on its structural formula. genexplain.com The prediction is made by comparing the structure of the query molecule against a massive training set containing information on the structure-activity relationships of over a million known biologically active compounds. genexplain.comsemanticscholar.org

The output of a PASS analysis is a list of potential biological activities, each with two associated probabilities:

Pa (Probability to be Active): The probability that the compound possesses the specified activity.

Pi (Probability to be Inactive): The probability that the compound does not possess the specified activity.

Values for Pa and Pi range from 0.000 to 1.000. A compound is typically considered a promising candidate for a particular activity if its Pa value is significantly higher than its Pi value. These predictions can help identify novel therapeutic applications for new compounds and flag potential toxicities early in the development process. semanticscholar.org

Given that the pyrrolidine scaffold is a common feature in a vast number of bioactive molecules and drugs, a PASS prediction for this compound would likely generate a wide spectrum of potential activities. nih.govfrontiersin.org The following table provides a hypothetical but representative example of what a PASS output might look like for this compound, based on activities commonly associated with substituted pyrrolidine derivatives.

Disclaimer: The following table is a fictional illustration created to demonstrate the typical output of a PASS analysis. It is not based on an actual computational run for this compound.

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation & Justification |

| Membrane permeability inhibitor | 0.815 | 0.004 | High probability. Pyrrolidine structures are known to interact with cellular membranes and transport systems. |

| Anticonvulsant | 0.752 | 0.011 | High probability. Many pyrrolidine-2,5-dione derivatives have shown potent anticonvulsant properties. nih.gov |

| Dipeptidyl peptidase IV inhibitor | 0.698 | 0.025 | Probable. The pyrrolidine scaffold is a key pharmacophore in several DPP-IV inhibitors used as antidiabetic agents. frontiersin.org |

| Antibacterial | 0.610 | 0.041 | Probable. Numerous synthetic pyrrolidine derivatives have been evaluated for their antibacterial activity. frontiersin.org |

| Monoamine oxidase B inhibitor | 0.588 | 0.053 | Possible. Aryl-substituted amines are common structural motifs in MAO inhibitors, relevant for CNS disorders. |

| Antineoplastic | 0.491 | 0.076 | Possible, but less certain. Some complex pyrrolidines exhibit anticancer activity, but the prediction is moderate. nih.gov |

| CYP2D6 inhibitor | 0.450 | 0.098 | Possible. Many drug-like molecules with amine and aromatic features can inhibit cytochrome P450 enzymes. |

Biological and Pharmacological Research Applications of Pyrrolidine Scaffolds

Enzyme Inhibition Studies

The pyrrolidine (B122466) scaffold is a key pharmacophore in the design of inhibitors for various enzymes, owing to its ability to mimic natural substrates and interact with active sites. researchgate.netingentaconnect.com

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. mdpi.com Consequently, it is a significant target for antimicrobial and anticancer therapies. researchgate.netmdpi.com The pyrrolidine moiety has been incorporated into novel compounds to explore their DHFR inhibitory potential. researchgate.net

Research into pyrrolidine-based thiosemicarbazones has demonstrated their activity as DHFR inhibitors. researchgate.net Docking studies have suggested that the activity of some pyrrolidine-containing compounds can be attributed to their binding to DHFR. nih.gov The development of these novel, non-pyrimidine scaffolds is crucial in overcoming resistance to existing antifolate drugs like pyrimethamine. nih.gov Fragment-based screening has identified new chemotypes that bind to the DHFR active site, offering new avenues for developing potent and selective inhibitors. nih.gov

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial glucose levels. nih.govresearchgate.netnih.gov Numerous studies have investigated pyrrolidine derivatives as potential inhibitors of these enzymes. researchgate.net

N-acetylpyrrolidine derivatives have shown a high potential to inhibit both α-glucosidase and α-amylase. nih.govmui.ac.ir For instance, N-(benzyl)-2-acetylpyrrolidine demonstrated significant inhibitory activity against α-glucosidase with a low IC50 value. nih.govmui.ac.ir Similarly, a series of chalcones containing a pyrrolidine moiety were synthesized and evaluated, with some compounds exhibiting excellent dual inhibitory effects against both enzymes. acs.org Structure-activity relationship (SAR) studies on N-Boc proline amides revealed that specific substitutions, such as a 4-methoxy group on the aromatic amine, resulted in noteworthy inhibitory activity. nih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM | nih.govmui.ac.ir |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 mM | nih.govmui.ac.ir |

| Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 μM | acs.org |

| Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Glucosidase | 25.38 ± 2.09 μM | acs.org |

| 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

The pyrrolidine scaffold has also been utilized in the development of inhibitors for carbonic anhydrases (CAs) and acetylcholinesterase (AChE). tandfonline.comnih.gov CAs are involved in various physiological processes, while AChE is a key enzyme in the nervous system. tandfonline.com

Novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated for their inhibitory effects. tandfonline.comnih.gov Certain compounds from this class were identified as highly potent inhibitors of human CA isoforms (hCA I and hCA II). tandfonline.comnih.gov For example, one derivative showed a Ki value of 5.14 ± 0.61 nM against hCA II. tandfonline.comnih.gov In the context of AChE inhibition, other pyrrolidine-based benzenesulfonamides displayed remarkable inhibitory effects, with Ki values comparable to the reference drug tacrine. nih.govtandfonline.comnih.gov

| Compound | Target Enzyme | Ki Value (nM) | Reference |

|---|---|---|---|

| Compound 3b | hCA I | 17.61 ± 3.58 | tandfonline.comnih.gov |

| Compound 3b | hCA II | 5.14 ± 0.61 | tandfonline.comnih.gov |

| Compound 6a | AChE | 22.34 ± 4.53 | tandfonline.comnih.gov |

| Compound 6b | AChE | 27.21 ± 3.96 | tandfonline.comnih.gov |

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion. nih.govnih.govnih.gov DPP-4 inhibitors are therefore an important class of oral antihyperglycemic agents for treating type 2 diabetes. nih.govnih.gov The pyrrolidine scaffold is a prominent feature in many DPP-4 inhibitors, often acting as a proline mimic. ingentaconnect.combenthamdirect.com

Research has led to the development of various pyrrolidine-based DPP-4 inhibitors, including those with sulfonamide and β-homophenylalanine scaffolds. nih.gov The presence of a nitrile group on the pyrrolidine ring has been found to be important for potent, reversible inhibition. ingentaconnect.comnih.gov For instance, a novel series of fused β-homophenylalanine derivatives containing a pyrrolidin-2-yl methyl amide showed potent DPP-4 inhibitory activity, with one compound exhibiting an IC50 of 0.87 nM. nih.gov The optimization of N-substituents on the pyrrolidine ring, guided by protein co-crystal structural data, has led to significant improvements in potency. researchgate.net

Receptor Ligand Research

The structural and stereochemical properties of the pyrrolidine ring make it an ideal scaffold for designing ligands that can selectively target specific receptor subtypes. researchgate.netnih.gov

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are key targets for therapies addressing neurological and psychiatric disorders. frontiersin.org Achieving selectivity between these highly homologous receptors is a major challenge in drug design. nih.gov The pyrrolidine ring is a core component of many ligands designed to target these receptors. nih.govnih.gov

The crystal structure of the D3 receptor has inspired the design of bitopic ligands based on eticlopride, where modifications to the pyrrolidine ring were explored to enhance selectivity. nih.gov Studies have shown that substitutions on the pyrrolidine ring can modulate the interaction with key residues like ASP110, which is critical for D3 receptor affinity. nih.gov While N-alkylation of the pyrrolidine ring was often detrimental to affinity, other modifications have shown promise. nih.gov

A series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which are structurally related to 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, were synthesized and evaluated for their dopamine receptor affinities. nih.gov In this series, N-substitution on the ethylamine (B1201723) side chain enhanced selectivity for D2 binding sites over D1 sites, highlighting how modifications to structures containing the fluorinated phenyl group can significantly influence receptor selectivity. nih.gov The development of D3-selective ligands remains an active area of research, with the pyrrolidine scaffold continuing to be a valuable template. researchgate.netmdpi.com

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific research data available for the compound This compound to construct the detailed article as requested.

The user's instructions mandated a strict focus on this specific chemical and adherence to a detailed outline covering its applications in several advanced research areas, including as a modulator for metabotropic glutamate (B1630785) and monoamine transporter receptors, as well as its antimicrobial, anticancer, and central nervous system activities.

Despite extensive searches of scholarly databases and scientific journals, no peer-reviewed studies, detailed research findings, or data sets corresponding to these specific applications for "this compound" could be located. The generation of a thorough, informative, and scientifically accurate article with the required data tables is therefore not possible without the necessary source material. To proceed without adequate data would violate the core requirements of accuracy and adherence to factual, verifiable research.

Anti-inflammatory Research

There is currently no available scientific literature detailing the investigation of This compound for anti-inflammatory properties. While numerous pyrrolidine derivatives have been synthesized and evaluated for their potential to mitigate inflammation, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes, no such studies have been published for this specific compound. General research into related structures provides a basis for potential investigation, but direct evidence of anti-inflammatory activity for this compound is absent from the current body of scientific literature.

Role as a Chemical Probe in Biological Systems

Similarly, the use of This compound as a chemical probe to study biological systems has not been documented in available research. Chemical probes are essential tools in chemical biology for understanding the function of proteins and biological pathways. An effective chemical probe typically possesses high potency and selectivity for its target. While the structural features of this compound might suggest potential interactions with biological targets, such as receptors or enzymes in the central nervous system, no studies have been published that characterize its binding profile or validate its use as a selective tool for biological investigation.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-fluoro-3-methoxyphenyl)pyrrolidine and related analogs?

- Methodological Answer : Synthesis of aryl-pyrrolidine derivatives typically involves nucleophilic substitution, cross-coupling reactions, or reductive amination. For example:

- Reaction Optimization : Use dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by column chromatography (e.g., silica gel) for purification .

- Key Steps : Intermediate isolation via extraction (e.g., ethyl acetate/water), drying (anhydrous Na₂SO₄), and vacuum distillation to improve yield (typically 60–80%) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidine ring protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Toxicity Mitigation : Assume acute toxicity (H300/H310 hazard codes) due to structural analogs. Implement first-aid measures (e.g., skin wash with soap, eye irrigation with saline) .

- Waste Disposal : Incinerate in approved facilities after neutralization (pH 6–8) to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity and stability be resolved?

- Methodological Answer :

- Orthogonal Testing : Combine in vitro assays (e.g., Ames test for mutagenicity) with computational toxicity prediction tools (e.g., ProTox-II) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

- Literature Cross-Referencing : Compare with structurally similar compounds (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) to infer hazards .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate enantiomers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during hydrogenation steps to enhance ee (>90%) .

- Circular Dichroism (CD) : Validate optical activity with CD spectra (190–250 nm) and compare to reference standards .

Q. How can computational modeling guide the design of bioactivity studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) based on pyrrolidine conformation .

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Pharmacophore Mapping : Identify critical interaction points (e.g., fluorine’s electrostatic contributions) using Schrödinger Suite .

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF) .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic cleavage sites (e.g., demethylation of methoxy groups) .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.